molecular formula C24H28N4O4S B2861684 4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904824-31-3

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2861684
CAS No.: 904824-31-3
M. Wt: 468.57
InChI Key: AYDZEYWOARNTQM-UHFFFAOYSA-N
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Description

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features

Biological Activity

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a sulfonamide group, a pyridazine ring, and a morpholine moiety. Its IUPAC name is this compound.

Property Value
Molecular Formula C25H31N5O3S
Molecular Weight 473.62 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and has implications for its use as an antibacterial agent.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of benzenesulfonamide significantly affect perfusion pressure in isolated rat heart models, suggesting cardiovascular implications as well .

Cardiovascular Effects

The compound's effects on the cardiovascular system were evaluated using an isolated rat heart model. The results showed that certain sulfonamide derivatives could modulate perfusion pressure and coronary resistance, indicating a potential therapeutic role in managing cardiovascular conditions .

Study 1: Antimicrobial Evaluation

A comparative study assessed various benzenesulfonamides, including this compound, for their antimicrobial efficacy against different bacterial strains. The findings revealed significant inhibitory effects on bacterial growth, supporting its potential as an antibacterial agent.

Study 2: Cardiovascular Impact

In another research effort, the compound was tested for its impact on coronary resistance in an isolated heart model. The study found that it effectively reduced perfusion pressure over time, suggesting a beneficial effect in managing cardiac function .

Properties

IUPAC Name

4-butoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-2-3-15-32-21-7-9-22(10-8-21)33(29,30)27-20-6-4-5-19(18-20)23-11-12-24(26-25-23)28-13-16-31-17-14-28/h4-12,18,27H,2-3,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDZEYWOARNTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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